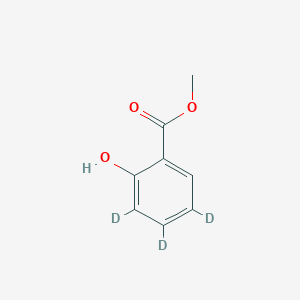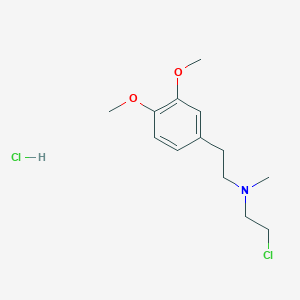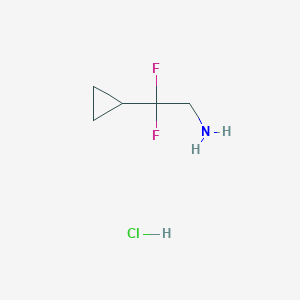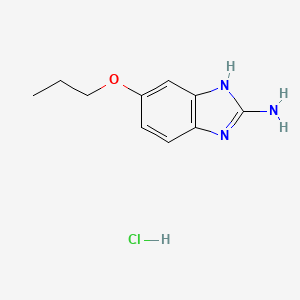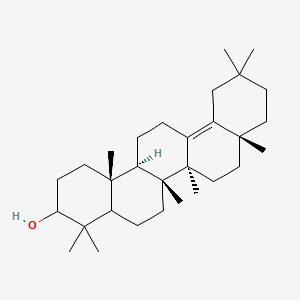
9-Demethoxyethanol-9-propanol Isoacyclovir
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Demethoxyethanol-9-propanol Isoacyclovir is a derivative of Acyclovir, a well-known antiviral medication. This compound is identified by its CAS number 131918-95-1. It is primarily used in the development and validation of analytical methods, as well as in quality control applications for pharmaceutical production .
Méthodes De Préparation
The synthesis of 9-Demethoxyethanol-9-propanol Isoacyclovir involves several steps, starting from the parent compound Acyclovir. The synthetic route typically includes the following steps:
Protection of functional groups: Protecting groups are used to prevent unwanted reactions at specific sites.
Demethoxylation: Removal of methoxy groups using reagents such as boron tribromide.
Ethanol and propanol substitution: Introduction of ethanol and propanol groups through nucleophilic substitution reactions.
Deprotection: Removal of protecting groups to yield the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Analyse Des Réactions Chimiques
9-Demethoxyethanol-9-propanol Isoacyclovir undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, such as halides or alkyl groups.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Methanol, ethanol, dichloromethane.
Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
9-Demethoxyethanol-9-propanol Isoacyclovir has several scientific research applications:
Chemistry: Used in the development of new synthetic methodologies and as a reference standard in analytical chemistry.
Biology: Studied for its potential antiviral properties and interactions with biological molecules.
Medicine: Investigated for its potential use in antiviral therapies, particularly against herpes simplex virus.
Mécanisme D'action
The mechanism of action of 9-Demethoxyethanol-9-propanol Isoacyclovir involves its interaction with viral DNA polymerase. It acts as a chain terminator, preventing the elongation of viral DNA and thereby inhibiting viral replication. The compound targets the viral DNA polymerase enzyme, which is essential for the replication of viral DNA .
Comparaison Avec Des Composés Similaires
9-Demethoxyethanol-9-propanol Isoacyclovir can be compared with other derivatives of Acyclovir, such as:
Valacyclovir: A prodrug of Acyclovir with improved bioavailability.
Ganciclovir: Another antiviral compound with a similar mechanism of action but used primarily for cytomegalovirus infections.
Famciclovir: A prodrug of Penciclovir, used for the treatment of herpes zoster and genital herpes.
The uniqueness of this compound lies in its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other Acyclovir derivatives .
Propriétés
Numéro CAS |
131918-95-1 |
|---|---|
Formule moléculaire |
C₈H₁₁N₅O₂ |
Poids moléculaire |
209.21 |
Synonymes |
6H-Purin-6-one, 2-amino-1,7-dihydro-7-(3-hydroxypropyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


